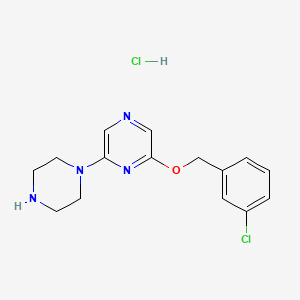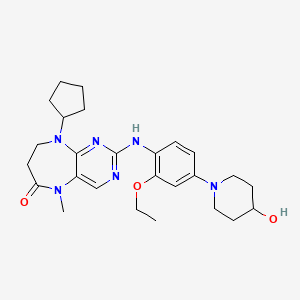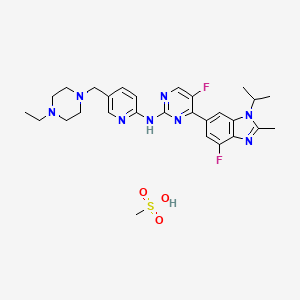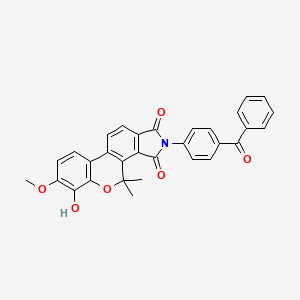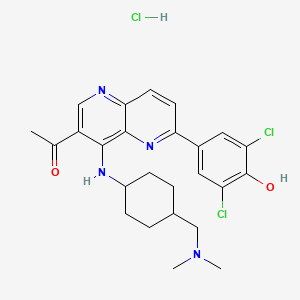
OTSSP167 塩酸塩
説明
OTS-167 monohydrochloride, also known as OTSSP167 hydrochloride, is a compound with the molecular formula C25H29Cl3N4O2 . It has a molecular weight of 523.9 g/mol . It is under development for the treatment of various cancers including neuroblastoma, lung cancer, prostate cancer, metastatic breast cancer, triple negative breast cancer, and pancreatic cancer .
Molecular Structure Analysis
OTS-167 monohydrochloride has a complex molecular structure. The IUPAC name for this compound is 1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
OTS-167 monohydrochloride has a molecular weight of 523.9 g/mol . It has 3 hydrogen bond donors and several hydrogen bond acceptors .科学的研究の応用
がん治療と腫瘍抑制
OTSSP167 塩酸塩は、乳がん細胞のマンモスフェア形成を抑制し、異種移植片研究における腫瘍増殖を阻害することが示されています。 特に上皮性卵巣がんに対して効果的で、薬剤耐性のがん細胞においても、G2/M期細胞周期停止による細胞増殖の抑制とアポトーシスの誘導をもたらします .
MELK活性の阻害
母性胚性ロイシンジッパーキナーゼ(MELK)の強力な阻害剤として、OTSSP167 塩酸塩は、細胞周期、幹細胞の再生、アポトーシス、その他の細胞プロセスの中心となるシグナル伝達を調節します。 低ナノモル濃度でさまざまながん細胞株の増殖を抑制し、MELK特異的基質のリン酸化を阻害します .
がん細胞生存率の低下
OTSSP167 塩酸塩は、DBNLやPSMA1など、がん細胞の生存に不可欠な基質のリン酸化を阻害することが判明しています。 この阻害は、その後、がん幹細胞のマンモスフェア形成を抑制する可能性があります .
抗白血病作用
T細胞急性リンパ性白血病(T-ALL)では、OTSSP167 塩酸塩は、T-ALL細胞株のパネルに対して用量依存的な細胞毒性を示し、アポトーシスを誘導し、細胞周期停止を引き起こします。 これは、少なくとも部分的には、MAP2K7キナーゼ活性の阻害に関連しています .
作用機序
Target of Action
OTSSP167 hydrochloride, also known as OTS167, is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) . MELK is a serine/threonine protein kinase that belongs to the AMP-activated kinase (AMPK) related kinase family . It is involved in various cellular processes such as cell cycling, stem cell renewal, and apoptosis . MELK is often overexpressed in some forms of cancer, particularly those with aggressive undifferentiated tumors .
Mode of Action
OTSSP167 hydrochloride acts by binding to MELK, which prevents both MELK phosphorylation and activation . This results in the inhibition of the phosphorylation of MELK-specific substrates . It’s important to note that otssp167 also exhibits off-target activity against aurora b kinase in vitro and in cells . Furthermore, OTSSP167 inhibits BUB1 and Haspin kinases, reducing phosphorylation at histones H2A T120 and H3 T3 .
Biochemical Pathways
OTSSP167 hydrochloride affects several biochemical pathways. It inhibits the MAP2K7-JNK-ATF2 pathway, in addition to MELK, in a panel of T-ALL cell lines . It also reduces the ability of MCF-7 breast cancer cells to invade and form spheroids in Matrigel . Other leukemic T-cell survival pathways, such as mTOR and NOTCH1, are also inhibited by OTSSP167 .
Pharmacokinetics
It suppresses the growth of diverse cancer cell lines at low nanomolar concentrations .
Result of Action
OTSSP167 hydrochloride has been shown to have significant anti-tumor effects. It induces apoptosis and cell cycle arrest in T-ALL cell lines . This is associated at least partially with the inhibition of MAP2K7 kinase activity and lower activation of its downstream substrate, JNK . It also suppresses the growth of xenograft tumors in mice .
Action Environment
The action of OTSSP167 hydrochloride can be influenced by environmental factors. For instance, it has been shown to control leukemia burden in xenografts from patients with T-ALL and exhibits a synergistic effect with standard drug therapy . .
将来の方向性
OTS-167 is currently under clinical development by OncoTherapy Science and is in Phase I for Metastatic Breast Cancer . It is also being developed for the treatment of other cancers including neuroblastoma, lung cancer, prostate cancer, triple negative breast cancer, and pancreatic cancer . The goal in treating patients with NLK inhibitors like OTS-167 is to sufficiently raise the hemoglobin to prevent the need for chronic red cell transfusions or treatment with steroids .
生化学分析
Biochemical Properties
OTSSP167 hydrochloride exhibits dose-dependent cytotoxicity against a panel of T-cell acute lymphoblastic leukemia (T-ALL) cell lines with IC50 in the nanomolar range (10-50 nM) . It interacts with the MAP2K7-JNK pathway, inhibiting MAP2K7 kinase activity and reducing the activation of its downstream substrate, JNK . Other leukemic T-cell survival pathways, such as mTOR and NOTCH1, are also inhibited by OTSSP167 hydrochloride .
Cellular Effects
OTSSP167 hydrochloride induces apoptosis and cell cycle arrest in T-ALL cell lines . It suppresses the growth of diverse cancer cell lines at low nanomolar concentrations . It also blocks the phosphorylation of MELK-specific substrates and reduces the ability of MCF-7 breast cancer cells to invade and form spheroids in Matrigel .
Molecular Mechanism
OTSSP167 hydrochloride exerts its effects at the molecular level by inhibiting MELK, a serine/threonine kinase that regulates signaling central to cell cycling, stem cell renewal, apoptosis, and other cellular processes . It also exhibits off-target activity against Aurora B kinase in vitro and in cells, inhibiting BUB1 and Haspin kinases, reducing phosphorylation at histones H2A T120 and H3 T3, and causing mislocalization of Aurora B and associated chromosomal passenger complex from the centromere/kinetochore .
Temporal Effects in Laboratory Settings
OTSSP167 hydrochloride has been shown to control leukemia burden in xenografts from patients with T-ALL over time . Daily intraperitoneal administration of 10 mg/kg OTSSP167 hydrochloride was well tolerated, with mice showing no hematological toxicity, and effective at reducing the expansion of human T-ALL cells in a cell-based xenograft model .
Dosage Effects in Animal Models
The same dosage of OTSSP167 hydrochloride efficiently controlled the leukemia burden in the blood, bone marrow, and spleen of 3 patient-derived xenografts, which resulted in prolonged survival . It is also effective in vivo when delivered either orally or intravenously, suppressing the growth of xenograft tumors in mice .
Transport and Distribution
It is known to be effective in vivo when delivered either orally or intravenously .
Subcellular Localization
OTSSP167 hydrochloride has been shown to cause mislocalization of Aurora B and associated chromosomal passenger complex from the centromere/kinetochore . This suggests that OTSSP167 hydrochloride may influence the subcellular localization of certain proteins, affecting their activity or function.
特性
IUPAC Name |
1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGWHISAOWEFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431698-10-0 | |
| Record name | OTS-167 monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431698100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OTS-167 MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65P731R507 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does OTSSP167 (hydrochloride) interact with its target, MARK4, and what are the downstream effects of this interaction?
A1: OTSSP167 (hydrochloride) binds to the large hydrophobic cavity of the kinase domain of Microtubule Affinity-Regulating Kinase 4 (MARK4). [, ] This binding involves several hydrophobic and hydrogen-bonded interactions. [] Molecular dynamics simulations suggest that OTSSP167 (hydrochloride) forms a stable complex with MARK4, indicating strong inhibitory potential. [] This interaction inhibits MARK4's kinase activity, which has been linked to various downstream effects, including suppression of tumor cell growth and potential therapeutic benefits in cancers. [] Additionally, OTSSP167 (hydrochloride) demonstrated anti-neuroblastoma activity. []
Q2: How does the binding affinity of OTSSP167 (hydrochloride) to MARK4 compare to other known MARK4 inhibitors, and what studies support these findings?
A2: OTSSP167 (hydrochloride) exhibits a higher binding affinity for MARK4 compared to other inhibitors like BX-912 and BX-795. [, ] This conclusion is supported by several lines of evidence. Firstly, molecular dynamics simulations revealed that OTSSP167 (hydrochloride) forms a more stable complex with MARK4. [] Secondly, fluorescence binding studies demonstrated a lower dissociation constant (KD) value for OTSSP167 (hydrochloride) compared to BX-912 and BX-795, indicating a stronger interaction. [] Lastly, OTSSP167 (hydrochloride) showed the highest potency in inhibiting MARK4's ATPase activity compared to the other inhibitors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



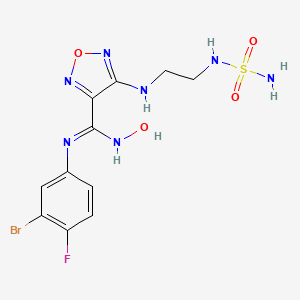
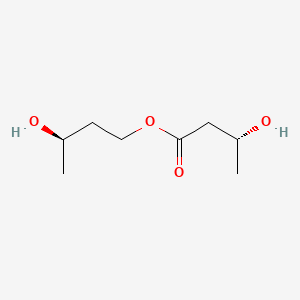

![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)
